2,5-Dihydro-2-isopropyl-4-methylthiazole

Flavor Chemistry Sensory Analysis Flavor Comparison

2,5-Dihydro-2-isopropyl-4-methylthiazole (CAS 67936-13-4; FEMA 4767; JECFA is a 2,5-dihydro-1,3-thiazole (3-thiazoline) heterocyclic compound classified as a flavor enhancer. It is characterized by an isopropyl substituent at the 2-position and a methyl group at the 4-position of the dihydrothiazole ring.

Molecular Formula C7H13NS
Molecular Weight 143.25 g/mol
CAS No. 67936-13-4
Cat. No. B1229179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dihydro-2-isopropyl-4-methylthiazole
CAS67936-13-4
Synonyms2-isopropyl-4-methyl-3-thiazoline
Molecular FormulaC7H13NS
Molecular Weight143.25 g/mol
Structural Identifiers
SMILESCC1=NC(SC1)C(C)C
InChIInChI=1S/C7H13NS/c1-5(2)7-8-6(3)4-9-7/h5,7H,4H2,1-3H3
InChIKeyRSSCOFSBIBEMBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityPractically insoluble to insoluble
Soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Dihydro-2-isopropyl-4-methylthiazole (CAS 67936-13-4): Procurement-Specific Identity and Baseline Characterization


2,5-Dihydro-2-isopropyl-4-methylthiazole (CAS 67936-13-4; FEMA 4767; JECFA 2206) is a 2,5-dihydro-1,3-thiazole (3-thiazoline) heterocyclic compound classified as a flavor enhancer [1]. It is characterized by an isopropyl substituent at the 2-position and a methyl group at the 4-position of the dihydrothiazole ring [2]. This compound is a clear liquid with a toasted, sulfury, sweet cocoa aroma [3], and it is recognized as a GRAS (Generally Recognized as Safe) flavoring agent by the Flavor and Extract Manufacturers Association (FEMA) [4].

Why Generic Substitution Fails: The Functional and Regulatory Distinctiveness of 2,5-Dihydro-2-isopropyl-4-methylthiazole


Simple interchange of 'thiazole' or 'thiazoline' flavor compounds is not scientifically defensible for 2,5-Dihydro-2-isopropyl-4-methylthiazole. Its specific substitution pattern (2-isopropyl, 4-methyl) and ring saturation state (2,5-dihydro) confer a unique sensory profile, regulatory identity, and application performance that are not shared by structurally similar analogs. Differences in the 2-position alkyl chain length (e.g., ethyl vs. isopropyl vs. isobutyl) or ring oxidation state (thiazole vs. 3-thiazoline) result in distinct odor descriptions, volatility, and flavor thresholds, as documented in comparative flavor chemistry studies [1]. Furthermore, the compound holds a distinct JECFA (2206) and FEMA (4767) designation, confirming its status as a separately evaluated and approved flavoring substance [2], making direct substitution without re-evaluation a regulatory and product integrity risk.

Quantitative Differentiation Evidence for 2,5-Dihydro-2-isopropyl-4-methylthiazole (67936-13-4) Versus Key Analogs


Sensory Profile Differentiation: A Unique 'Toasted Cocoa' Character vs. Analogs' Green or Nutty Notes

The sensory profile of 2,5-Dihydro-2-isopropyl-4-methylthiazole is specifically characterized as 'toasted, sulfury, sweet cocoa' at a standard 0.10% dilution in propylene glycol . This stands in clear contrast to closely related in-class compounds: 2-Isopropyl-4-methylthiazole (FEMA 3555), the fully unsaturated analog, is described as having a 'green, herbaceous, vegetable, earthy' odor with a distinct 'tropical fruit' nuance . Another analog, 2,4-Dimethyl-3-thiazoline, is noted for 'roasted, nutty' and 'meaty' profiles, but lacks the specific 'sweet cocoa' and 'toasted' descriptors [1]. These documented sensory differences are not subtle; they represent fundamentally different organoleptic characteristics that will impact the final flavor profile of any formulation, making these compounds non-interchangeable.

Flavor Chemistry Sensory Analysis Flavor Comparison

Regulatory Identity: Distinct FEMA/JECFA Registration Prevents Unauthorized Substitution

2,5-Dihydro-2-isopropyl-4-methylthiazole possesses a unique regulatory identity with FEMA number 4767 and JECFA number 2206 [1]. This is distinct from its closest structural analogs, which have their own separate regulatory approvals and, in some cases, different evaluation timelines and safety assessments. For instance, the fully aromatic analog, 2-Isopropyl-4-methylthiazole, is registered under FEMA 3555 and JECFA 1037 [2]. Another analog, 2,4-Dimethyl-3-thiazoline, is assigned FL-no: 15.060 [3]. These separate identifiers signify that each compound is treated as a discrete food additive by regulatory bodies (e.g., FDA, EFSA, JECFA) and is subject to individual safety evaluations and usage limits. Using an unregistered analog in place of a registered one would violate food additive regulations in most jurisdictions, creating a significant compliance and liability risk.

Food Safety Flavor Regulation Compliance

Occurrence in Nature: Documented Natural Presence in Sesame Oil Validates 'Natural-Like' Profile

2,5-Dihydro-2-isopropyl-4-methylthiazoline (referred to as 2-isopropyl-4-methyl-3-thiazoline) has been identified and confirmed for the first time in nature within toasted sesame seed oil, using comprehensive GC-MS analysis with solvent-assisted flavor evaporation (SAFE) [1]. This finding provides a scientific basis for its 'natural-like' flavor character, which is a key differentiator from many purely synthetic thiazole/thiazoline flavor compounds. In contrast, the closely related analog 2-Isopropyl-4-methylthiazole (FEMA 3555) is also reported to occur naturally in durian fruit and fresh peach, but its occurrence is in a different food matrix . The presence of 2,5-Dihydro-2-isopropyl-4-methylthiazole in a widely consumed food like sesame oil strengthens its acceptance for use in natural flavor formulations and clean-label applications.

Natural Flavor Food Analysis Clean Label

Physical Property Profile: Lower Boiling Point and Unique Solubility for Flavor Delivery

2,5-Dihydro-2-isopropyl-4-methylthiazole exhibits a notably low boiling point of 45-46 °C at reduced pressure (0.75 mm Hg) and is practically insoluble in water but soluble in ethanol [1]. These physical properties are distinct from its close analogs. For example, 2-Isopropyl-4-methylthiazole has a significantly higher boiling point of 92 °C at 50 mm Hg . This lower boiling point for the target compound indicates higher volatility, which can translate to a stronger and more immediate impact in flavor applications, particularly in low-moisture or fat-based systems. Its ethanol solubility and water insolubility make it ideally suited for use in alcoholic beverages, oil-based flavorings, and emulsions, while the comparator may behave differently due to its different polarity and vapor pressure.

Flavor Formulation Volatility Solubility

Validated Application Scenarios for 2,5-Dihydro-2-isopropyl-4-methylthiazole Based on Differentiating Evidence


Flavor Enhancement in Brown, Cocoa, and Coffee Profiles

This compound is specifically indicated for applications requiring a 'toasted, sulfury, sweet cocoa' note, as supported by its primary sensory descriptors [1]. Its documented use as a flavor enhancer for brown and savory flavors [2] makes it an ideal choice for cocoa, coffee, chocolate, and nut-based formulations where the desired outcome is a rich, roasted, and slightly sweet character, distinct from the greener notes of other thiazoles.

Formulation of Fruit Flavor Enhancers with a Complex, Natural Character

The compound's ability to enhance fruit flavors [1] and its documented natural occurrence in sesame seed oil [2] position it as a valuable component in fruit preparations, particularly for tropical or stone fruit profiles (e.g., mango, peach, apricot). Its distinct 'toasted' nuance adds complexity and depth, moving beyond simple 'fruity' notes to create a more authentic, 'natural-like' flavor profile that can differentiate a product in the market.

Compliance-Critical Flavoring for Alcoholic and Oil-Based Products

Given its ethanol solubility and water insolubility [1], this compound is particularly well-suited for use in alcoholic beverages (liqueurs, flavored spirits) and oil-based flavorings (e.g., for snacks, confectionery). For procurement in regulated markets, the distinct FEMA 4767 and JECFA 2206 registration [2] ensures that the use of this specific compound is fully compliant with food additive regulations, providing a clear and auditable chain of regulatory approval.

Sesame and Roasted Seed Oil Flavor Reconstitution

The definitive identification of this compound in toasted sesame seed oil [1] provides a direct scientific basis for its use in creating authentic sesame and roasted seed oil flavor profiles. For flavor houses developing natural or nature-identical sesame, peanut, or other roasted seed flavors, this compound is a critical component for achieving analytical and sensory fidelity to the target food.

Technical Documentation Hub

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